Olmesartan Ethyl Ester

Vue d'ensemble

Description

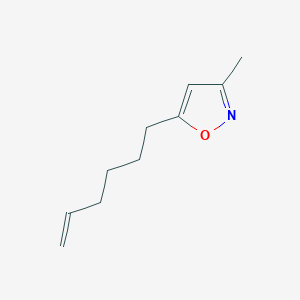

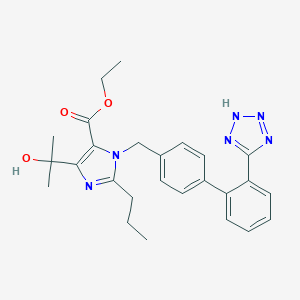

Olmesartan is a medication used primarily to treat high blood pressure, and its modification into various ester prodrugs has been a subject of research to improve its pharmacokinetic properties. The ester derivatives of olmesartan, such as the ethyl ester, are designed to enhance the drug's oral bioavailability and stability, making it more effective for patients.

Synthesis Analysis

The synthesis of olmesartan ester prodrugs involves several steps, including condensation, oxidation, esterification, and the Grignard reaction. For instance, the synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate of Olmesartan, was achieved with an overall yield of 32.2% using microwave irradiation, which is a novel approach to traditional synthesis methods .

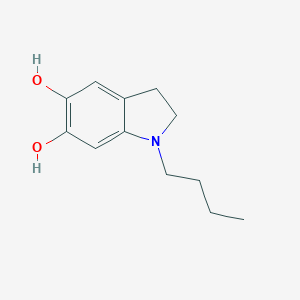

Molecular Structure Analysis

The molecular structure of olmesartan ester prodrugs is characterized by the presence of ester groups that are intended to be cleaved in vivo to release the active olmesartan. The ester derivative IIa, for example, has a n-octyl substituted dioxolone moiety, which is rapidly converted into olmesartan within 30 minutes in rat plasma .

Chemical Reactions Analysis

The ester prodrugs of olmesartan undergo various chemical reactions in the body to release the active drug. For example, olmesartan hexetil showed high stability in simulated gastric juice but was rapidly hydrolyzed to olmesartan in rat liver microsomes and rat plasma . Similarly, the dissolution of olmesartan in methanol generates a highly bioactive methyl ether analogue through an SN1 mechanism involving an intramolecular proton transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of olmesartan ester prodrugs are tailored to improve the drug's performance. The ester derivative IIa, for instance, showed promising pharmacokinetic parameters when compared with olmesartan medoxomil, suggesting that it could be a more effective prodrug . The olmesartan hexetil prodrug also demonstrated significantly increased C(max) and AUC(last) for olmesartan, indicating a marked increase in oral bioavailability .

Applications De Recherche Scientifique

1. Improved Intestinal Absorption

- Application Summary: Olmesartan Medoxomil, an ester-type prodrug of the angiotensin II receptor blocker (ARB) Olmesartan, is predominantly anionic at intestinal pH. It is designed to improve the intestinal absorption of Olmesartan .

- Methods of Application: Tetracycline-inducible human OATP2B1 and rat Oatp2b1-overexpressing cell lines were established to characterize OATP2B1-mediated uptake. Rat jejunal permeability was measured using Ussing chambers .

- Results: Significant Olmesartan-MX uptake was observed in hOATP2B1/T-REx-293 and rOatp2b1/T-REx-293 cells. Furthermore, Olmesartan-MX exhibited several-fold higher uptake in Caco-2 cells and greater permeability in rat jejunum compared to Olmesartan .

2. Tablet Formulation

- Application Summary: This research proposes a methodology for the design, development, and characterization of tablets prepared by the direct compression method of Olmesartan Medoxomil .

- Methods of Application: A rigorous selection of excipients was carried out to ensure their physical and chemical compatibility with the active ingredient by scanning electron microscopy (SEM), differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FT-IR) studies .

- Results: The tablets met pharmacopoeia specifications for content uniformity, breaking strength, friability, and disintegration time .

3. Analytical Method Development

- Application Summary: Olmesartan Ethyl Ester can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Olmesartan .

4. Conversion to Olmesartan Medoxomil

- Application Summary: Olmesartan Medoxomil, an ester-type prodrug of the angiotensin II receptor blocker (ARB) Olmesartan, is designed to improve the intestinal absorption of Olmesartan .

- Methods of Application: The conversion of Olmesartan to Olmesartan Medoxomil involves a chemical reaction that attaches a medoxomil group to the Olmesartan molecule, creating an ester bond .

- Results: The conversion of Olmesartan to Olmesartan Medoxomil results in a prodrug that has improved intestinal absorption compared to Olmesartan. This is because Olmesartan Medoxomil is a substrate for OATP2B1, a transport protein expressed in the small intestine that is involved in the absorption of various acidic drugs .

5. Reference Standard

- Application Summary: Olmesartan Ethyl Ester can be used as a reference standard in the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Olmesartan .

6. Intermediate in API Synthesis

Orientations Futures

Olmesartan, the active metabolite of Olmesartan Ethyl Ester, is commonly used for the management of hypertension and Type 2 Diabetes-associated nephropathy, particularly in patients who are unable to tolerate ACE inhibitors . ARBs such as olmesartan have been shown in a number of large-scale clinical outcomes trials to improve cardiovascular outcomes including reducing risk of myocardial infarction, stroke, the progression of heart failure, and hospitalization . Future research may focus on further understanding the pharmacokinetics and pharmacodynamics of Olmesartan Ethyl Ester, as well as exploring new therapeutic applications.

Propriétés

IUPAC Name |

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O3/c1-5-9-21-27-23(26(3,4)34)22(25(33)35-6-2)32(21)16-17-12-14-18(15-13-17)19-10-7-8-11-20(19)24-28-30-31-29-24/h7-8,10-15,34H,5-6,9,16H2,1-4H3,(H,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYGFMDEVYVZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Olmesartan Ethyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)

![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)

![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)

![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)

![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)